Floramanoside A

Diabetic Complications Aldose Reductase Inhibition Flavonol Glycosides

Sourced as a natural flavonol glycoside with defined aldose reductase inhibitory (IC50 17.8 μM) and radical scavenging (IC50 10.1 μM) activities. Its specific xylosyl-galactoside linkage is crucial for accurate SAR and assay reproducibility, distinguishing it from inactive or highly potent analogs. For research use only.

Molecular Formula C26H28O17
Molecular Weight 612.5 g/mol
Cat. No. B12367783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFloramanoside A
Molecular FormulaC26H28O17
Molecular Weight612.5 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C(=C5)O)O)O)CO)O)O)O)O)O
InChIInChI=1S/C26H28O17/c27-5-14-18(35)20(37)24(43-25-21(38)17(34)12(32)6-39-25)26(41-14)42-23-19(36)15-9(29)3-8(28)4-13(15)40-22(23)7-1-10(30)16(33)11(31)2-7/h1-4,12,14,17-18,20-21,24-35,37-38H,5-6H2/t12-,14-,17+,18+,20+,21-,24-,25+,26+/m1/s1
InChIKeyMMKMIFKDPPAMLJ-HKXIBARLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Floramanoside A for Research Procurement: CAS 1487423-38-0, a Defined Flavonol Glycoside with Dual DPPH Scavenging and Aldose Reductase Inhibition Activity


Floramanoside A (CAS 1487423-38-0), chemically defined as Myricetin 3-O-β-D-xylopyranosyl-(1→2)-β-D-galactopyranoside, is a naturally occurring flavonol glycoside isolated from the flowers of *Abelmoschus manihot* (L.) Medic. [1] This compound is characterized by a well-defined chemical structure, high purity standards suitable for analytical and biological research, and a distinct profile of *in vitro* bioactivity that includes 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and inhibition of the aldose reductase enzyme. [2]

Why Generic Substitution with Other Flavonol Glycosides or Aldose Reductase Inhibitors is Scientifically Unsound for Floramanoside A Research


Generic substitution among flavonol glycosides or even within the floramanoside series (A through F) is scientifically invalid due to profound differences in their glycosylation patterns, which directly dictate their biological potency and selectivity. The specific sugar moieties and linkage configurations (e.g., xylosyl-galactoside in Floramanoside A) are critical for molecular recognition at active sites like aldose reductase and for free radical scavenging efficiency. [1] The data below demonstrate that even structurally close analogs, such as Floramanoside D and F, exhibit vastly different inhibitory potencies (IC50 values differing by orders of magnitude) and activity profiles, rendering a simple substitution a potential source of significant experimental error and irreproducibility in assays targeting diabetic complications or oxidative stress. [2]

Quantitative Differentiation of Floramanoside A: Comparative Bioactivity Data Against Structural Analogs and Standard Inhibitors


Floramanoside A Aldose Reductase Inhibition Potency Compared to In-Class Analogs D and F

Floramanoside A inhibits aldose reductase with an IC50 of 17.8 μM. This represents a distinct intermediate potency profile compared to other floramanosides isolated from the same source. [1] It is less potent than Floramanoside D (IC50: 2.2 μM), but significantly more potent than Floramanoside F (IC50 > 100 μM). [2][3] This graded potency among a series of structurally related compounds underscores the critical impact of glycosylation on target engagement.

Diabetic Complications Aldose Reductase Inhibition Flavonol Glycosides Polyol Pathway

Comparative DPPH Radical Scavenging Activity of Floramanoside A vs. Analogs and Reference Antioxidants

Floramanoside A demonstrates potent DPPH radical scavenging activity with an IC50 of 10.1 μM. [1] This activity is superior to that of the more potent aldose reductase inhibitor, Floramanoside D, which has a DPPH SC50 of 12.5 μM. [2] This indicates a different structure-activity relationship (SAR) for its two primary biological functions. When compared to the well-established flavonoid antioxidant Quercetin (reported DPPH IC50: 5.93 μM), Floramanoside A exhibits slightly lower but comparable free radical scavenging efficacy. [3]

Oxidative Stress Antioxidant Assay DPPH Scavenging Flavonol Glycosides

Floramanoside A Demonstrates a Balanced Dual-Activity Profile Absent in Analogs with Divergent Potencies

When the dual activities of Floramanoside A are considered together, it exhibits a distinct profile of balanced, moderate potency in both aldose reductase inhibition (17.8 μM) and DPPH scavenging (10.1 μM). [1] This contrasts sharply with Floramanoside D, which has strong AR inhibition (2.2 μM) but weaker antioxidant activity (12.5 μM), and Floramanoside F, which has very weak AR inhibition (>100 μM) and moderate antioxidant activity (25.1 μM). [2][3] This balanced dual-action profile, characterized by a low ratio of AR IC50 to DPPH IC50, is unique within the characterized floramanoside series.

Multi-target Pharmacology Polyol Pathway Antioxidant SAR Analysis

Strategic Research Applications of Floramanoside A Based on Its Quantitative Differentiation Profile


Structure-Activity Relationship (SAR) Studies for Aldose Reductase Inhibitors

Floramanoside A serves as a critical intermediate-potency reference compound in SAR studies of flavonol glycosides as aldose reductase inhibitors. Its IC50 of 17.8 μM provides a distinct data point between the high-potency Floramanoside D (2.2 μM) and the essentially inactive Floramanoside F (>100 μM). [1][2] This allows researchers to correlate specific glycosylation patterns (e.g., the xylosyl-galactoside moiety) with a moderate level of enzyme inhibition, informing the rational design of next-generation inhibitors with optimized potency and selectivity.

Investigating the Interplay Between Oxidative Stress and the Polyol Pathway

The balanced, near-equipotent dual activity of Floramanoside A (AR IC50: 17.8 μM; DPPH IC50: 10.1 μM) makes it an ideal tool for studying the mechanistic link between the polyol pathway and oxidative stress. [1] Unlike Floramanoside D, which is a potent AR inhibitor but a weaker antioxidant, Floramanoside A can be used in cellular models (e.g., under high-glucose conditions) to dissect whether simultaneous, moderate inhibition of both pathways yields different phenotypic outcomes compared to strong inhibition of a single pathway. [2]

Use as a Reference Standard in Quality Control and Phytochemical Analysis

Given its well-defined chemical structure (C26H28O17, MW 612.49) and status as a characterized phytochemical from *Abelmoschus manihot*, Floramanoside A is a suitable reference standard for analytical method development and quality control. [1] Its unique HPLC retention time and mass spectrometry fragmentation pattern can be used to authenticate botanical extracts of *A. manihot* or to quantify the presence of this specific glycoside in complex mixtures, ensuring batch-to-batch consistency for research or potential nutraceutical development. [2]

Comparative Studies of Myricetin Glycoside Bioavailability and Metabolism

As a specific glycoside of the flavonol myricetin, Floramanoside A can be used in comparative pharmacokinetic and metabolism studies alongside other myricetin glycosides (e.g., myricitrin) or the aglycone itself. The specific sugar linkage (xylosyl-(1→2)-galactoside) is a key determinant of its solubility, stability, and interaction with gut microbiota, which in turn affects its bioavailability and *in vivo* bioactivity. [1] Understanding these structure-property relationships is crucial for advancing flavonoid-based research beyond *in vitro* assays.

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